Cyclopentyl 4-methoxyphenyl ketone
Overview
Description
Cyclopentyl 4-methoxyphenyl ketone is an organic compound with the molecular formula C13H16O2 It is a ketone that features a cyclopentyl group attached to a 4-methoxyphenyl group
Scientific Research Applications
Cyclopentyl 4-methoxyphenyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 4-methoxyphenyl ketone can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanecarboxylic acid with anisole in the presence of a suitable catalyst . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of environmentally friendly solvents and catalysts to minimize environmental impact. The process may include steps such as hydrolysis and decarboxylation of intermediate compounds to achieve the desired ketone .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-methoxyphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl ketones, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of cyclopentyl 4-methoxyphenyl ketone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect biological pathways and processes, making it a valuable compound for studying enzyme kinetics and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl phenyl ketone
- Cyclopentyl 4-hydroxyphenyl ketone
- Cyclopentyl 4-chlorophenyl ketone
Uniqueness
Cyclopentyl 4-methoxyphenyl ketone is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclopentyl-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGESSLXCFYCMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290817 | |
Record name | Cyclopentyl(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15831-52-4 | |
Record name | NSC71212 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentyl(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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